molecular formula C13H14ClN5 B8076489 2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine CAS No. 2007915-42-4

2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine

Cat. No.: B8076489
CAS No.: 2007915-42-4
M. Wt: 275.74 g/mol
InChI Key: XRGHXRZNGMEXPF-UHFFFAOYSA-N
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Description

2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine is a heterocyclic compound that features a bipyrimidine core with a piperidine ring and a chlorine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine typically involves the reaction of 2-chloro-4,5’-bipyrimidine with piperidine under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bipyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine involves its interaction with specific molecular targets. The piperidine ring and bipyrimidine core can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5’-bipyrimidine: Lacks the piperidine ring, making it less versatile in certain applications.

    2-(Piperidin-1-yl)-4,5’-bipyrimidine: Similar structure but without the chlorine atom, affecting its reactivity and binding properties.

    2-Chloro-2’-(morpholin-4-yl)-4,5’-bipyrimidine: Contains a morpholine ring instead of piperidine, which can alter its biological activity and chemical reactivity.

Uniqueness

2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-chloro-4-(2-piperidin-1-ylpyrimidin-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-12-15-5-4-11(18-12)10-8-16-13(17-9-10)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGHXRZNGMEXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242153
Record name 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007915-42-4
Record name 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007915-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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